molecular formula C15H24ClNO B1397492 4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-38-1

4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397492
CAS RN: 1219976-38-1
M. Wt: 269.81 g/mol
InChI Key: KPOZXJYFHHLVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride includes a piperidine ring attached to an ethylphenoxy group . The exact mass of the compound is 269.1546421 g/mol .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.81 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 5 .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Research Focus: Exploration of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity.
  • Key Findings: Introduction of bulky moieties and akyl or phenyl groups enhanced activity. One derivative demonstrated potent inhibition of acetylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).

Synthesis and SAR of Acetylcholinesterase Inhibitors

  • Research Focus: Extension of structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives.
  • Key Findings: Discovery of derivatives with high potency and selectivity for acetylcholinesterase inhibition, indicating potential as therapeutic agents for neurodegenerative disorders (Sugimoto et al., 1992).

Cytotoxicity and Anticancer Activity

  • Research Focus: Synthesis of piperidinol derivatives for cytotoxic and anticancer effects.
  • Key Findings: Notable cytotoxicity against murine and human tumor cells, highlighting potential in cancer treatment (Dimmock et al., 1998).

Synthesis of Schiff and Mannich Bases

  • Research Focus: Synthesis of Schiff and Mannich bases from isatin derivatives and piperidine for potential pharmaceutical applications.
  • Key Findings: Successful synthesis and confirmation of chemical structures, indicating potential utility in pharmaceutical chemistry (Bekircan & Bektaş, 2008).

Synthesis and Antimicrobial Activities

  • Research Focus: Synthesis and characterization of thiazin-imino hydrochloride derivatives involving piperidine.
  • Key Findings: Demonstrated moderate antimicrobial activities against various bacteria and fungi, suggesting applications in antimicrobial treatments (Ovonramwen et al., 2019).

Piperidine Derivatives as Antihypertensive Agents

  • Research Focus: Development of piperidine derivatives with quinazoline ring systems for antihypertensive effects.
  • Key Findings: Some derivatives produced significant hypotension in hypertensive rat models, indicating potential as antihypertensive drugs (Takai et al., 1986).

Mechanism of Action

properties

IUPAC Name

4-[2-(2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-14-5-3-4-6-15(14)17-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOZXJYFHHLVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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